molecular formula C13H15NO B14725102 6-Methoxy-2-(propan-2-yl)quinoline CAS No. 5365-77-5

6-Methoxy-2-(propan-2-yl)quinoline

Cat. No.: B14725102
CAS No.: 5365-77-5
M. Wt: 201.26 g/mol
InChI Key: GNRITRKBLKLRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-2-(propan-2-yl)quinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound this compound is characterized by a methoxy group at the 6th position and an isopropyl group at the 2nd position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-(propan-2-yl)quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and aldehyde.

    Cyclization: The key step involves cyclization to form the quinoline ring. This can be achieved through various methods, including the Skraup synthesis, Doebner-Von Miller synthesis, or Friedländer synthesis.

    Substitution: The methoxy and isopropyl groups are introduced through substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a base, while the isopropyl group can be introduced using isopropyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-(propan-2-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: Quinoline N-oxide derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxy-2-(propan-2-yl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

6-Methoxy-2-(propan-2-yl)quinoline can be compared with other quinoline derivatives:

    Similar Compounds: Examples include 6-Methoxyquinoline, 2-Isopropylquinoline, and 6-Methoxy-2-methylquinoline.

    Uniqueness: The presence of both methoxy and isopropyl groups on the quinoline ring imparts unique chemical and biological properties to this compound, distinguishing it from other derivatives.

Properties

CAS No.

5365-77-5

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6-methoxy-2-propan-2-ylquinoline

InChI

InChI=1S/C13H15NO/c1-9(2)12-6-4-10-8-11(15-3)5-7-13(10)14-12/h4-9H,1-3H3

InChI Key

GNRITRKBLKLRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=C1)C=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.